4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole
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Overview
Description
4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole is a synthetic compound with the molecular formula C32H30N2 and a molecular weight of 442.59 g/mol . This compound is known for its applications in various fields, including neurology, pain and inflammation research, and as a reference standard in analytical chemistry .
Preparation Methods
The synthesis of 4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole involves several steps. One common method includes the reaction of 2,3-dimethylphenyl ethyl ketone with triphenylmethyl imidazole under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .
Chemical Reactions Analysis
4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole has several scientific research applications:
Pain and Inflammation: The compound is studied for its potential effects on pain and inflammation pathways.
Analytical Chemistry: It serves as a reference standard in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. It is known to interact with adrenergic receptors, which play a role in neurotransmission and various neurological processes . The compound’s effects on these receptors contribute to its potential therapeutic applications in neurology and pain management .
Comparison with Similar Compounds
4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole: This compound has a similar structure but differs in the presence of a vinyl group instead of an ethyl group.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: This compound is another imidazole derivative with different substituents and is studied for its antioxidant activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
Molecular Formula |
C32H30N2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-[1-(2,3-dimethylphenyl)ethyl]-1-tritylimidazole |
InChI |
InChI=1S/C32H30N2/c1-24-14-13-21-30(25(24)2)26(3)31-22-34(23-33-31)32(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-23,26H,1-3H3 |
InChI Key |
MGBBZIVEOAQPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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